N-[(2-aminophenyl)methyl]-N-methylcyclohexanecarboxamide
Overview
Description
N-[(2-aminophenyl)methyl]-N-methylcyclohexanecarboxamide is a useful research compound. Its molecular formula is C15H22N2O and its molecular weight is 246.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
NMDA Receptor Antagonism
N-[(2-aminophenyl)methyl]-N-methylcyclohexanecarboxamide and its derivatives have been explored for their potential as NMDA receptor antagonists. Studies have shown that compounds similar to this compound, such as milnacipran and its N-methyl and N,N-dimethyl derivatives, exhibit binding affinity for the NMDA receptor and protect mice from NMDA-induced lethality, highlighting their relevance in neuromodulation and potential therapeutic applications in conditions like depression and neuropathic pain (Shuto et al., 1995).
Crystal Structure and Anticonvulsant Properties
The crystal structures of certain anticonvulsant enaminones, which are structurally related to this compound, have been determined. These structures show that the cyclohexene rings adopt sofa conformations and form intramolecular hydrogen bonds, contributing to their biological activity. Additionally, these compounds exhibit significant anticonvulsant properties, offering insights into the design of novel therapeutic agents (Kubicki et al., 2000).
Antibacterial and Antifungal Properties
Research has also been conducted on derivatives of this compound with a focus on their antimicrobial properties. Certain derivatives have shown promising antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against various fungal species. This highlights the potential of these compounds in developing new antimicrobial agents (Ghorab et al., 2017).
Histone Deacetylase Inhibition
This compound derivatives have been investigated for their role as histone deacetylase (HDAC) inhibitors. These compounds have shown potential in blocking cancer cell proliferation and inducing apoptosis, suggesting their application in cancer therapy (Zhou et al., 2008).
Properties
IUPAC Name |
N-[(2-aminophenyl)methyl]-N-methylcyclohexanecarboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-17(11-13-9-5-6-10-14(13)16)15(18)12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8,11,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTMVWNGORTJHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1N)C(=O)C2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1154117-25-5 | |
Record name | N-[(2-aminophenyl)methyl]-N-methylcyclohexanecarboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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